5,5'-Dioctyl-2,2'-bithiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H38S2 |
|---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
2-octyl-5-(5-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-23(25-21)24-20-18-22(26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
NDPXLTVDMYVEJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 5,5 Dioctyl 2,2 Bithiophene and Its Derivatives
Precursor Synthesis and Functionalization Techniques
The synthesis of 5,5'-Dioctyl-2,2'-bithiophene and its derivatives commences with the preparation of functionalized thiophene (B33073) precursors. A common precursor is 3-octylthiophene, which can be synthesized and then further functionalized to enable coupling reactions. The introduction of alkyl chains, such as octyl groups, is crucial for improving the solubility of the resulting oligomers and polymers in organic solvents, which is essential for solution-based processing and device fabrication. nih.gov
Functionalization often involves bromination at specific positions on the thiophene ring, creating reactive sites for subsequent cross-coupling reactions. For instance, the synthesis of 2,5-dibromo-3-hexylthiophene (B54134), a precursor for regioregular poly(3-hexylthiophene), has been optimized using low-pressure flow synthesis techniques with N-bromosuccinimide in dimethylformamide, achieving quantitative yield and high purity. newcastle.edu.au A similar strategy can be applied to create octyl-substituted brominated thiophenes.
Another key functionalization technique is lithiation, followed by reaction with an appropriate electrophile. For example, 2,2'-bithiophene (B32781) can be selectively lithiated at the 5-position using n-butyllithium (n-BuLi). nih.gov This lithiated intermediate can then be reacted to introduce various functional groups. The synthesis of a related compound, 3,5'-dioctyl-2,2'-bithiophene, was achieved by reacting 2-bromo-3-octylthiophene (B129903) with another thiophene precursor in the presence of a palladium catalyst. kaust.edu.sa
Cross-Coupling Reactions for Bithiophene Core Formation
The formation of the 2,2'-bithiophene core, particularly with substituents at the 5 and 5' positions, is predominantly achieved through various palladium-catalyzed cross-coupling reactions. These methods are fundamental in carbon-carbon bond formation and are widely employed in the synthesis of conjugated polymers and small molecules for organic electronics. rsc.orgossila.com
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds and has been utilized in the synthesis of complex bithiophene derivatives. researchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. ossila.com For instance, the p-channel semiconductor 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene is prepared from the coupling reaction of 5,5'-dibromo-2,2'-bithiophene (B15582) and 7-dodecyl-9H-fluoren-2-boronic acid. ossila.com Although a direct synthesis of this compound via this method is not detailed in the provided results, the general approach would involve coupling a 5-octyl-2-thienylboronic species with a 5-octyl-2-halothiophene.
A representative reaction is the synthesis of F8T2, a wide band gap conjugated polymer, through the copolymerization of 5,5'-dibromo-2,2'-bithiophene with 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). ossila.com
Table 1: Example of Suzuki-Miyaura Coupling for a Bithiophene Derivative
| Reactant 1 | Reactant 2 | Catalyst | Product | Application | Reference |
| 5,5'-Dibromo-2,2'-bithiophene | 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Palladium Catalyst | Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) | OLEDs, OPVs | ossila.com |
Stille Coupling Reactions
Stille coupling provides another powerful route for the synthesis of bithiophene-containing molecules by forming a carbon-carbon bond between an organotin compound and an organohalide, catalyzed by palladium. ossila.com This method has been successfully applied to synthesize complex oligothiophenes. For example, a Stille reaction between 5'-bromo-3,4'-dioctyl-[2,2'-bithiophene]-5-carbaldehyde and 5,5'-bis(tributylstannyl)-2,2'-bithiophene, using Pd(PPh₃)₄ as a catalyst in dry toluene, yielded a longer oligothiophene. unipa.it The monosubstituted product, 3,4'-dioctyl-[2,2':5',2'':5'',2'''-quaterthiophene]-5-carbaldehyde, was obtained in a 55% yield. unipa.it
The 5,5' positions of 2,2'-bithiophene are readily accessible for stannylation to produce precursors like 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, which are key for these coupling reactions. chemicalbook.com
Table 2: Stille Coupling for Oligothiophene Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Yield | Reference |
| 5'-bromo-3,4'-dioctyl-[2,2'-bithiophene]-5-carbaldehyde | 5,5'-bis(tributylstannyl)-2,2'-bithiophene | Pd(PPh₃)₄ | Toluene | 55.5% (monosubstituted) | unipa.it |
Kumada Catalyst-Transfer Polycondensation (KCTP) Approaches
For the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), which are polymeric derivatives, Kumada catalyst-transfer polycondensation (KCTP) is a prominent method. rsc.org This chain-growth polymerization involves the reaction of a 2-bromo-5-magnesio-3-alkylthiophene monomer in the presence of a nickel catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). This technique allows for the synthesis of polymers with controlled molecular weights and low polydispersity. rsc.org The synthesis of regioregular poly(3-hexylthiophene) (P3HT) often utilizes a Grignard Metathesis (GRIM) reaction, which is a type of Kumada coupling. cmu.edu This approach ensures the desired head-to-tail connectivity of the monomer units, which is crucial for the material's electronic properties.
Direct Arylation Polymerization (DArP) Strategies
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and cost-effective alternative to traditional cross-coupling methods for synthesizing conjugated polymers. rsc.org This strategy circumvents the need for pre-functionalized monomers, such as organotin or organoboron compounds, by directly coupling C-H bonds with C-halogen bonds. rsc.orgresearchgate.net This reduces the number of synthetic steps and avoids the use of toxic organometallic reagents. DArP has been shown to be a viable route for producing polymers with controlled molecular weight, high regioregularity, and tunable optoelectronic properties using palladium-based catalytic systems. rsc.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of this compound and its derivatives. The choice of catalyst, solvent, temperature, and reaction time significantly impacts the outcome of the synthesis. For instance, in the synthesis of 3,5'-dioctyl-2,2'-bithiophene, the reaction was heated at 110 °C for 24 hours under an argon atmosphere to drive the reaction to completion. kaust.edu.sa Purification of the crude product was then performed using column chromatography over silica (B1680970) gel. kaust.edu.sa
Electrochemical polymerization is another method where fine-tuning the synthesis parameters can control the properties of the resulting polymer film. researchgate.net In the galvanostatic synthesis of poly(3-octylthiophene), the applied current density was found to be a predominant factor influencing the content of regioregular oligomers trapped within the polymer film. researchgate.net Furthermore, the development of flow synthesis techniques for precursors like 2,5-dibromo-3-hexylthiophene has demonstrated the ability to achieve quantitative yields and 100% purity, which is a significant improvement over traditional batch chemistry methods. newcastle.edu.au This highlights a promising direction for the large-scale, reproducible, and cost-effective production of thiophene-based materials. newcastle.edu.au
Purification and Isolation Techniques for High-Purity Material
The purification and isolation of this compound and its derivatives are critical steps to ensure the materials are suitable for their intended applications, particularly in organic electronics where purity is paramount for optimal device performance. The removal of synthetic byproducts, residual catalysts, and unreacted starting materials is essential. Common techniques employed for the purification of these compounds include column chromatography and recrystallization.
Column chromatography is a widely used method for purifying this compound and its derivatives. rsc.orgkaust.edu.sa This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent). rsc.orgkaust.edu.sa The choice of eluent system is crucial for achieving good separation. For instance, a mixture of hexanes and dichloromethane (B109758) (CH2Cl2) in a 1:2 ratio has been effectively used to purify 3,5'-dioctyl-2,2'-bithiophene. kaust.edu.sa In another example, a crude product was purified using column chromatography with an eluent system of chloroform (B151607) (CHCl3) and hexane (B92381) in a 1:9 ratio, yielding a brown oil. rsc.org Similarly, flash column chromatography on silica gel with a petroleum and ethyl acetate (B1210297) mixture (100:1) is another reported method. rsc.org The effectiveness of the separation is often monitored by techniques such as thin-layer chromatography (TLC) before being scaled up to a column.
Recrystallization is another powerful technique for purifying solid derivatives of this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For example, a derivative, 5,5'-bis(3-dodecyl-2-thienyl)-2,2'-dithiophene, was recrystallized from a mixture of dichloromethane, isopropanol, and methanol (B129727) to yield a yellow crystalline product. ambeed.com The choice of solvent or solvent system is critical and is determined empirically to find a system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
In some synthetic pathways, a crude product may be used in the subsequent step without extensive purification if the impurities are not expected to interfere with the next reaction. rsc.org However, for the final product, a combination of purification methods is often necessary to achieve the high purity required for material characterization and device fabrication. After purification, the removal of the solvent is typically accomplished by rotary evaporation under reduced pressure. kaust.edu.sa
The following table summarizes the purification techniques used for this compound and related compounds as reported in the literature.
| Compound Name | Purification Method | Eluent/Solvent System | Reference |
| 3,5'-Dioctyl-2,2'-bithiophene | Column Chromatography | Hexanes/CH2Cl2 (1:2) | kaust.edu.sa |
| Crude Bithiophene Derivative | Column Chromatography | CHCl3/Hexane (1:9) | rsc.org |
| 5,5'-Diphenyl-2,2'-bithiophene | Flash Column Chromatography | Petroleum/Ethyl Acetate (100:1) | rsc.org |
| 5,5'-bis(3-dodecyl-2-thienyl)-2,2'-dithiophene | Recrystallization | Dichloromethane, Isopropanol, Methanol | ambeed.com |
Advanced Spectroscopic and Microscopic Characterization Methodologies
Molecular Structure Elucidation Techniques
To verify the molecular structure of synthesized thiophene-based compounds, several spectroscopic techniques are essential. These methods confirm the covalent structure, molecular weight, and vibrational properties of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For thiophene-based oligomers, ¹H NMR provides information on the number and environment of protons, including the characteristic signals from the thiophene (B33073) rings and the aliphatic side chains. nih.gov ¹³C NMR complements this by identifying the carbon skeleton of the molecule. nih.gov
While specific experimental data for 5,5'-Dioctyl-2,2'-bithiophene were not available in the reviewed literature, detailed findings for the structural isomer 3,5'-dioctyl-2,2'-bithiophene offer significant insight into the expected spectral features. kaust.edu.sa The analysis of this isomer confirms the presence and connectivity of the bithiophene core and the two octyl chains. kaust.edu.sa
In the ¹H NMR spectrum of the 3,5'-isomer, recorded in chloroform-d (B32938) (CDCl₃) at 600 MHz, the protons on the thiophene rings appear as distinct multiplets, while the aliphatic protons of the octyl chains are resolved in the upfield region. kaust.edu.sa The ¹³C NMR spectrum further corroborates the structure by showing the expected number of carbon signals for the aromatic rings and the alkyl groups. kaust.edu.sa
Note: The following data tables pertain to the structural isomer 3,5'-dioctyl-2,2'-bithiophene , as detailed spectral information for the 5,5' isomer was not located in the reviewed sources. kaust.edu.sa
Table 1: ¹H NMR Data for 3,5'-dioctyl-2,2'-bithiophene in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J) | Assignment |
|---|---|---|
| 7.15 | d, J = 5.4 Hz | 1H (Thiophene ring) |
| 6.94-6.92 | m | 2H (Thiophene ring) |
| 6.74 | d, J = 3.6 Hz | 1H (Thiophene ring) |
| 2.83 | t, J = 7.8 Hz | 2H (α-CH₂ of octyl chain) |
| 2.75 | t, J = 7.8 Hz | 2H (α-CH₂ of octyl chain) |
| 1.74-1.62 | m | 4H (β-CH₂ of octyl chains) |
| 1.42-1.28 | m | 20H (Methylene groups of octyl chains) |
| 0.92-0.89 | m | 6H (Terminal CH₃ of octyl chains) |
Data sourced from a study by Al-Hetlani et al. kaust.edu.sa
Table 2: ¹³C NMR Data for 3,5'-dioctyl-2,2'-bithiophene in CDCl₃
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 146.09, 139.04, 133.63, 131.19, 129.84, 125.61, 124.28, 123.18 | Thiophene ring carbons |
| 31.96, 31.94, 31.69, 30.80, 30.19, 29.60, 29.49, 29.41, 29.34, 29.31, 29.23, 29.19 | Octyl chain carbons (CH₂) |
| 22.75, 22.74 | Octyl chain carbons (CH₂) |
| 14.18, 14.17 | Octyl chain carbons (CH₃) |
Data sourced from a study by Al-Hetlani et al. kaust.edu.sa
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which provides a definitive confirmation of its elemental composition. rsc.org Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used. kaust.edu.sa
For the structural isomer 3,5'-dioctyl-2,2'-bithiophene , HRMS analysis yielded a measured mass that closely matches the calculated value for its protonated molecular formula [C₂₄H₃₈S₂ + H]⁺, thereby verifying its composition. kaust.edu.sa
Table 3: HRMS Data for 3,5'-dioctyl-2,2'-bithiophene
| Ion Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Technique |
|---|---|---|---|
| C₂₄H₃₉S₂ | 390.24877 | 390.24809 | HRMS |
Data sourced from a study by Al-Hetlani et al. kaust.edu.sa
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and probing the bonding structure of molecules. americanpharmaceuticalreview.comillinois.edu For a molecule like this compound, these methods can confirm the presence of the thiophene rings and the alkyl chains. A vibrational mode is IR-active if it results in a change in the molecule's dipole moment, whereas it is Raman-active if it causes a change in the molecule's polarizability. illinois.edulibretexts.org
A detailed vibrational analysis of the parent compound, 2,2'-bithiophene (B32781) , provides a basis for understanding the expected spectra of its derivatives. researchgate.net Key vibrational modes include:
C-H stretching vibrations of the thiophene ring.
C=C and C-C stretching vibrations within the aromatic rings, which are characteristic of the conjugated system.
C-S stretching vibrations , which are fundamental to the thiophene structure.
Ring deformation and breathing modes . researchgate.net
The addition of the two octyl groups at the 5 and 5' positions would introduce strong C-H stretching, bending, and rocking vibrations from the aliphatic CH₂ and CH₃ groups, which are typically observed in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions of the IR and Raman spectra, respectively. core.ac.uk While specific experimental spectra for this compound were not found, the analysis of its constituent parts provides a robust framework for spectral interpretation.
Morphological and Microstructural Investigations of Thin Films and Assemblies
The performance of organic electronic devices is highly dependent on the morphology and microstructure of the active material in its solid state, typically as a thin film. rsc.org Advanced microscopy techniques are used to visualize the surface and internal structure of these films at the nanoscale.
Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of thin films with nanoscale resolution without requiring a conductive sample. spectraresearch.com It provides three-dimensional topographical information, allowing for the quantification of key parameters like surface roughness (often expressed as root-mean-square, RMS), grain size, and domain structure. rsc.orgresearchgate.net In the study of organic semiconductors, AFM is used to assess how processing conditions, such as substrate temperature during deposition, affect the film's morphology. rsc.org
For example, in studies of similar small-molecule semiconductors, AFM has revealed that depositing the material onto a heated substrate can significantly increase the lateral grain size of crystalline domains to over 1 micrometer. rsc.org This reduction in grain boundaries is often correlated with improved charge transport properties in devices. rsc.org AFM can also identify different film growth modes and reveal terraced morphologies, where the step height corresponds to the molecular dimensions, indicating a well-ordered, layered packing structure. rsc.orgacs.org
Transmission Electron Microscopy (TEM) offers even higher magnification than AFM, enabling the visualization of the internal nanoscale structure of materials. nanoscience.com TEM provides real-space projection images of a sample by passing a beam of electrons through an ultra-thin section of the material. escholarship.org It is particularly useful for analyzing complex self-assembly processes and the internal morphology of crystalline domains or polymer blends. escholarship.org
In the context of organic electronics, TEM can be used to visualize the architecture of macromolecular assemblies and the phase separation in bulk heterojunctions. nanoscience.comresearchgate.net For well-defined molecular compounds, TEM can help characterize the shape and size of self-assembled nanostructures. While TEM is a powerful technique for revealing nanoscale morphology, sample preparation can be complex, and care must be taken to avoid damage to soft organic materials from the electron beam. nanoscience.com
Scanning Electron Microscopy (SEM) for Surface Imaging
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound and its derivatives, SEM is primarily employed to investigate the surface features of thin films, blends, and composite structures used in electronic applications.
Research on copolymers incorporating the this compound moiety, such as poly[2,7-(9,9-dioctylfluorene)-alt-(5,5′-bithiophene)] (often abbreviated as F8T2), utilizes SEM to understand the film morphology, which is critical for device performance. For instance, when F8T2 is blended with fullerene derivatives like acs.orgacs.org-phenyl-C61-butyric acid methyl ester (PCBM) to create the active layer for solar cells, SEM analysis of the film's cross-section reveals important details about the blend's nanostructure. Studies have shown the presence of nanospheres embedded within these blended films. nycu.edu.tw This morphology suggests that the polymer adopts a coiled conformation, which influences the interfacial area between the donor (polymer) and acceptor (fullerene) materials, a key factor in exciton (B1674681) dissociation efficiency. nycu.edu.tw
In hybrid organic-inorganic structures, SEM provides crucial insights into the integration of the bithiophene-containing polymer with other materials. For example, in a hybrid structure prepared for photodetector applications, a polymer containing 5,5'-bithiophene was deposited onto a nanoporous zinc oxide (ZnO) layer. SEM analysis confirmed the structure of the underlying ZnO, showing it consisted of short, interconnected fibers that form a continuous porous network with an average pore diameter of approximately 100 nm. researchgate.net This detailed morphological information is vital for understanding how the polymer infiltrates the inorganic scaffold, which directly impacts the device's electronic properties.
The table below summarizes representative findings from SEM analyses on materials containing the bithiophene structural unit.
| Material System | SEM Observation | Implication | Reference |
| Poly[2,7-(9,9-dioctylfluorene)-alt-(5,5′-bithiophene)] (F8T2) blended with PCBM | Nanospheres embedded in the blended film, with film thicknesses of approximately 170–200 nm. | Indicates a coiled polymer conformation affecting the donor-acceptor interface. | nycu.edu.tw |
| Hybrid structure of glass/TCO/nanoporous ZnO/poly[2,7-(9,9-dioctylfluorene)-alt-(5,5′-bithiophene)]/Ag | ZnO layer consists of interconnected fibers forming a porous network with ~100 nm pores. | Confirms the nanostructured scaffold for polymer infiltration. | researchgate.net |
Diffraction Studies for Crystalline Order and Orientation
X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD) for Crystalline Packing
X-ray diffraction (XRD) techniques are indispensable for determining the crystalline structure, molecular packing, and orientation of semiconducting materials like this compound. While conventional XRD is used for bulk powder samples, Grazing Incidence X-ray Diffraction (GIXRD) is a surface-sensitive variant specifically adapted for analyzing thin films. measurlabs.com By using a very small angle of incidence for the X-ray beam, GIXRD enhances the signal from the film while minimizing interference from the underlying substrate, providing critical information on how molecules arrange themselves within a device-relevant geometry. measurlabs.com
Studies on analogues of this compound, such as 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2), provide significant insight into the typical crystalline packing of these molecules. Single-crystal XRD analysis of NaT2 revealed that it crystallizes in a herringbone motif, which is common for organic semiconductors. acs.org The detailed crystallographic data for this related compound serves as an excellent model for understanding the solid-state arrangement of bithiophene derivatives.
| Crystallographic Parameter | Value for 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2) | Reference |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| Packing Motif | Herringbone | acs.org |
GIXRD is particularly powerful for revealing how molecular orientation in thin films is controlled by the substrate surface. Research on NaT2 thin films deposited on different surfaces demonstrated this effect clearly. nih.gov On a standard Si/SiO₂ substrate, the NaT2 molecules were found to adopt a predominantly "edge-on" orientation, where the molecules stand nearly perpendicular to the substrate surface. In contrast, when deposited on a graphene surface, the molecules were observed to lie down in a "face-on" orientation. nih.gov This substrate-dependent orientation is critical for charge transport in devices like organic field-effect transistors (OFETs), where a specific orientation (typically edge-on) is preferred for efficient in-plane charge mobility.
The table below illustrates the influence of the substrate on molecular orientation as determined by GIXRD.
| Substrate | Predominant Molecular Orientation of NaT2 | Significance for Thin Films | Reference |
| Si/SiO₂ | Edge-on (standing up) | Favorable for in-plane charge transport in transistors. | nih.gov |
| Graphene | Face-on (lying down) | Influences charge transport direction, relevant for other device architectures. | nih.gov |
Furthermore, GIXRD can be used to assess the degree of crystallinity in a thin film. The sharpness and intensity of the diffraction peaks correlate with the size and perfection of the crystalline domains. torontech.com Processing conditions, such as thermal annealing, can significantly improve the crystallinity of organic semiconductor films, leading to sharper diffraction peaks and enhanced device performance. torontech.com In-situ GIXRD measurements can even track the formation of crystalline layers during the deposition process, revealing that an initial wetting layer of 1-2 molecules may form before the bulk film structure develops. nih.gov
Theoretical and Computational Investigations of Electronic Structure and Charge Transport
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 5,5'-Dioctyl-2,2'-bithiophene. These calculations provide a detailed picture of the molecule's orbital energies and its interaction with light.
Density Functional Theory (DFT) for Frontier Molecular Orbitals and Energy Gaps
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. semanticscholar.orgarxiv.org For this compound, DFT calculations are employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO level is associated with the ability of a molecule to donate an electron, while the LUMO level relates to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap (E_g), is a critical parameter that influences the optical and electronic properties of the material. beilstein-journals.org
DFT calculations reveal that the HOMO and LUMO of bithiophene derivatives are typically delocalized over the conjugated bithiophene core. longdom.org The introduction of alkyl chains, such as the octyl groups in this compound, can influence these energy levels. Generally, increasing the electron-donating nature of substituents raises the HOMO level, which can lead to a narrower energy gap. arxiv.orgacs.org For instance, replacing an alkyl with an alkoxy substituent has been shown to elevate the HOMO level and reduce the optical band gap. acs.org
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Bithiophene Derivative 1 | -5.4 | -1.9 | 3.5 |
| EtH-T-DI-DTT | -5.45 | -3.29 | 2.16 |
| PDPP2PyNDI | -6.07 | -4.22 | 1.85 |
Time-Dependent DFT (TD-DFT) for Optical Absorption and Emission Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their absorption and emission of light. semanticscholar.orgmdpi.com TD-DFT calculations can predict the ultraviolet-visible (UV-vis) absorption spectra of molecules like this compound by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com
These calculations can identify the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which indicate the intensity of the absorption. mdpi.com For bithiophene derivatives, the main absorption band is typically attributed to the π–π* transition within the conjugated system. acs.org The position of this band is sensitive to the chemical nature of the central core and any substituents. acs.org TD-DFT can also be used to investigate the emission properties, providing insights into the fluorescence of the molecule. longdom.org The difference between the absorption and emission maxima, known as the Stokes shift, points to the degree of geometric reorganization between the ground and excited states. acs.org
| Compound | Calculated λ_max (nm) | Experimental λ_max (nm) | Emission λ_max (nm) |
|---|---|---|---|
| Thiadiazole Derivative | - | - | - |
| PFO-co-PPV-MEHB (n=3) | 374.51 | 425 | - |
| Bithiophene-substituted Triazine | - | - | - |
Molecular Dynamics (MD) Simulations for Conformation and Packing
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.govchemrxiv.org For this compound, MD simulations can provide valuable insights into its conformational flexibility and how individual molecules pack together in the solid state. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. acs.org
The conformation of the bithiophene backbone and the arrangement of the octyl side chains significantly impact the intermolecular interactions and, consequently, the material's electronic properties. MD simulations can reveal the preferred dihedral angles between the thiophene rings and the ordering of the alkyl chains. acs.org This information is crucial for understanding how molecules arrange in thin films, which directly affects charge transport in electronic devices. acs.org For instance, simulations can show how changes in side-chain structure can either promote or hinder crystallization and aggregation. arxiv.org
Charge Transport Modeling and Simulation
Understanding how charge carriers (electrons and holes) move through an organic material is essential for designing efficient electronic devices. Charge transport models and simulations provide a theoretical framework to predict and analyze charge mobility.
Marcus Theory and Hopping Models for Charge Transfer Rates
In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where a charge carrier moves from one molecule to another. The rate of this charge transfer can be described by Marcus theory. acs.orgnih.govresearchgate.net This theory relates the charge transfer rate to two key parameters: the electronic coupling (or transfer integral) between adjacent molecules and the reorganization energy. acs.org The reorganization energy is the energy required to distort the geometry of the molecule and its surroundings when it gains or loses a charge.
Device Simulation Models for Performance Prediction
To bridge the gap between molecular properties and the performance of an actual electronic device, device simulation models are employed. uni-potsdam.dediva-portal.org These models integrate the fundamental parameters obtained from quantum chemical calculations and charge transport simulations into a larger-scale model of the device, such as an organic field-effect transistor (OFET) or an organic solar cell. uni-potsdam.denih.gov
These simulations can predict key device characteristics, such as current-voltage curves, by considering factors like charge injection from the electrodes, charge transport through the active layer, and charge collection. uni-potsdam.denih.gov By varying input parameters like HOMO/LUMO energy levels and charge carrier mobilities, device simulations can help to identify the factors that limit device performance and guide the optimization of the material and device architecture. uni-potsdam.dediva-portal.org
Computational Approaches to Structure-Property Relationships and Material Design
Computational chemistry has emerged as an indispensable tool for understanding and predicting the properties of conjugated organic materials, including this compound and its derivatives. These theoretical methods allow for the exploration of relationships between molecular structure, solid-state packing, and electronic behavior, thereby guiding the rational design of new materials for applications in organic electronics. acs.org By simulating molecules and their interactions, researchers can screen potential candidates and refine molecular architectures to achieve desired functionalities, such as enhanced charge carrier mobility or specific optical properties. researchgate.netnu.edu.kz
A cornerstone of these investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations are routinely employed to determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical as they govern the charge injection and transport properties of a material in an electronic device. For instance, theoretical calculations on related bithiophene compounds have been used to predict HOMO/LUMO levels, which correlate well with experimental data from techniques like cyclic voltammetry.
Furthermore, computational studies delve into how chemical modifications, such as the introduction of alkyl chains, influence the molecular conformation and electronic properties. For example, the addition of octyl groups to a 2,2'-bithiophene (B32781) core can induce a twist in the dihedral angle between the two thiophene rings to relieve torsional strain, which in turn affects the extent of π-conjugation. thieme-connect.com DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to quantify this effect. thieme-connect.com
Beyond the single-molecule level, computational approaches are vital for predicting the charge transport characteristics of the material in its solid state. The charge-carrier mobility is often calculated within the framework of the hopping model using the Marcus theory for charge-transfer rates. acs.org This requires calculating two key parameters: the reorganization energy (the energy required for a molecule to adjust its geometry after gaining or losing a charge) and the charge-transfer integral (a measure of the electronic coupling between adjacent molecules). acs.orgresearchgate.net These parameters are highly sensitive to the molecular packing in the crystal lattice. Therefore, methods like energy framework calculations are used to analyze the intermolecular interaction energies and visualize potential charge transport pathways within the crystalline structure. acs.org
These computational insights are crucial for material design. By systematically modifying the molecular structure in silico—for example, by changing the length or position of alkyl side chains or by introducing different functional groups—scientists can predict the resulting changes in electronic properties and solid-state morphology. researchgate.netcore.ac.uk This predictive power accelerates the discovery of novel high-performance organic semiconductors, minimizing the need for extensive and time-consuming synthesis and experimental characterization of every potential compound. nu.edu.kzrsc.org For instance, computational screening can identify derivatives with lower reorganization energies or stronger intermolecular electronic couplings, both of which are desirable for achieving high charge mobility.
Detailed Research Findings
Research on π-conjugated oligomers has demonstrated a clear link between the substitution of alkyl groups and the resulting optoelectronic properties. Computational analyses using DFT have been performed on bithiophene units with varying R groups (e.g., H, Me, n-octyl) to understand these effects. thieme-connect.com A key finding is that increasing the size of the alkyl substituent leads to a greater S–C–C–S dihedral angle, which reduces π-conjugation and results in a blue-shift in the material's absorption spectrum. thieme-connect.com
The following table summarizes computational data for bithiophene derivatives, illustrating the impact of substitution on electronic properties.
| Compound/System | Computational Method | Key Finding | Reference |
| 2,2'-bithiophene derivatives with H, Me, n-octyl groups | DFT (B3LYP/6-31+G(d)) | Installation of alkyl chains increases the S–C–C–S dihedral angle, reducing π-conjugation. | thieme-connect.com |
| 5,5′-diphenyl-2,2′-bithiophene with various terminal substituents | DFT (B3LYP/6-311G(d,p)) & Energy Framework Calculations | Terminal groups significantly affect crystal packing (e.g., herringbone structure), which in turn dictates charge-transfer integrals and mobility. | acs.org |
| 5,5'-bis(pyren-2-yl)-2,2'-bithiophene (BPBT) | DFT & Marcus-Hush theory | Used to investigate the anisotropic charge transport property of the p-type organic crystal. | researchgate.net |
| Polymers with 4,4'-dinonyl-2,2'-bithiophene units | N/A (Focus on experimental correlation) | Head-to-tail (HT) couplings lead to more planar structures and greater crystallinity compared to head-to-head (HH) couplings. | researchgate.net |
Furthermore, theoretical studies on polymers incorporating 5,5'-(2,2'-bithiophene) units, such as P(NDI2OD-T2), have investigated the correlation between the polymer backbone's structural regularity and its charge transport properties. uni-potsdam.de These studies highlight how the chemical structure and crystal packing directly influence electron mobility. uni-potsdam.de
The design of new materials often involves a trade-off between different desirable properties. For example, in a series of A-D-A (Acceptor-Donor-Acceptor) oligothiophenes, computational and experimental work showed that modifying the central donor core could systematically tune the HOMO/LUMO energy levels. rsc.org This fine-tuning is critical for optimizing the performance of devices like organic solar cells, where the energy levels of the donor material must be well-matched with those of the acceptor material (e.g., PCBM). rsc.org
The table below presents a conceptual summary of how specific structural modifications, guided by computational predictions, are expected to influence the properties of bithiophene-based materials.
| Structural Modification | Predicted Effect on Properties | Rationale |
| Increasing alkyl chain length (e.g., from methyl to octyl) | Decreased π-conjugation; potential for improved solubility and self-assembly. | Steric hindrance twists the bithiophene backbone; long chains can enhance intermolecular ordering through van der Waals interactions. |
| Introducing electron-withdrawing groups | Lowered HOMO and LUMO energy levels; potential shift from p-type to n-type transport. | Stabilizes the orbitals, making it easier to inject and transport electrons. |
| Enforcing planarity of the backbone | Increased π-conjugation; red-shifted absorption; potentially higher charge mobility. | A more planar structure enhances orbital overlap along the conjugated backbone and can facilitate stronger intermolecular π-π stacking. |
| Systematic substitution at different positions (e.g., 3,3' vs. 5,5') | Varied reorganization energy and charge transport pathways. | The position of substituents directly impacts intermolecular packing and the accessibility of orbitals involved in charge hopping. |
These examples underscore the power of using computational modeling as a predictive tool in the design and development of new functional organic materials based on the this compound scaffold and its analogues.
Applications in Organic Electronic and Optoelectronic Devices
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental building blocks for a variety of electronic applications, including flexible displays, sensors, and radio-frequency identification (RFID) tags. The performance of these devices is critically dependent on the charge transport characteristics of the organic semiconductor used as the active layer.
OFETs incorporating 5,5'-Dioctyl-2,2'-bithiophene are typically fabricated in a thin-film transistor architecture. The most common configurations are the bottom-gate, top-contact and bottom-gate, bottom-contact structures. In a typical bottom-gate device, a heavily doped silicon wafer serves as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) acting as the gate dielectric.
The fabrication process often involves the following steps:
Substrate Cleaning: The Si/SiO₂ substrate is meticulously cleaned to remove any organic residues and contaminants.
Surface Treatment: The dielectric surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to improve the molecular ordering of the organic semiconductor and enhance device performance.
Active Layer Deposition: The this compound is dissolved in an organic solvent and deposited onto the substrate using techniques like spin-coating or drop-casting to form a thin film.
Electrode Deposition: The source and drain electrodes, typically made of gold (Au), are then deposited on top of the organic semiconductor layer (top-contact) or before the semiconductor deposition (bottom-contact) through a shadow mask using thermal evaporation.
The choice of fabrication parameters, such as the solvent, solution concentration, and annealing temperature, significantly influences the morphology of the semiconductor film and, consequently, the device performance.
The charge carrier mobility (µ) is a key metric for OFET performance, as it determines the switching speed of the transistor. For bithiophene-based materials, hole mobilities are commonly reported. The mobility is influenced by factors such as the crystallinity of the thin film, the molecular packing, and the presence of grain boundaries.
Research on similar oligothiophenes has shown that the mobility can be optimized through several strategies:
Solvent Selection: The choice of solvent affects the solubility of the material and the drying kinetics during film formation, which in turn influences the molecular ordering.
Thermal Annealing: Post-deposition annealing at an optimal temperature can improve the crystallinity of the film, leading to higher mobility.
Blending with Polymers: Blending the small molecule with an insulating polymer can sometimes lead to improved film morphology and device performance.
While specific charge carrier mobility data for this compound is not extensively reported, studies on analogous compounds provide insights into the expected performance.
Table 1: Representative Charge Carrier Mobilities for Bithiophene-Based OFETs
| Bithiophene Derivative | Dielectric Surface | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene | SiO₂ | 2-3 x 10⁻⁴ | > 10⁵ |
| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene | OTS-treated SiO₂ | 2 x 10⁻⁵ - 1 x 10⁻⁴ | > 10⁵ |
Note: This table presents data for structurally related compounds to provide a general performance context for this compound.
Common interfacial engineering techniques include:
Dielectric Surface Modification: As mentioned earlier, treating the SiO₂ surface with SAMs like OTS can reduce the surface energy and promote a more ordered growth of the organic semiconductor film. This leads to a decrease in trap states at the interface.
Electrode Modification: The work function of the source and drain electrodes can be modified to better align with the HOMO (Highest Occupied Molecular Orbital) level of the p-type semiconductor, thereby reducing the energy barrier for hole injection. This can be achieved by depositing a thin layer of a suitable material, such as molybdenum oxide (MoO₃), between the gold electrode and the organic semiconductor.
These modifications are critical for achieving high-performance devices with low operating voltages and high on/off ratios. Further research focusing specifically on this compound is needed to determine the most effective interfacial engineering strategies for this particular material.
Organic Photovoltaics (OPVs) and Solar Cells
Organic photovoltaics offer the potential for low-cost, lightweight, and flexible solar cells. The active layer in these devices typically consists of a blend of an electron-donating material and an electron-accepting material, forming a bulk heterojunction (BHJ).
In a BHJ solar cell, the absorption of light by the donor or acceptor material creates an exciton (B1674681) (a bound electron-hole pair). For charge generation, this exciton must diffuse to the donor-acceptor interface and dissociate into a free electron and a free hole. The efficiency of this process is highly dependent on the morphology of the active layer.
When this compound is used as a donor material, it is typically blended with a fullerene derivative, such as nih.govnih.gov-phenyl-C₆₁-butyric acid methyl ester (PCBM), which acts as the acceptor. The ideal morphology for a BHJ active layer consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This ensures that most excitons can reach an interface before they recombine.
The morphology of the blend is influenced by:
The choice of solvent and additives: Using a solvent that promotes the appropriate phase separation of the donor and acceptor is crucial. Additives like 1,8-diiodooctane (B1585395) (DIO) can also be used to control the nanoscale morphology.
The donor-to-acceptor weight ratio: Optimizing the blend ratio is essential for achieving a balanced charge transport and efficient exciton dissociation.
Post-deposition treatments: Thermal annealing or solvent vapor annealing can be used to further optimize the morphology of the active layer.
The power conversion efficiency (PCE) of an OPV is determined by the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The design of the heterojunction, which is governed by the energy levels of the donor and acceptor materials, is critical for maximizing these parameters.
For efficient charge transfer, the LUMO (Lowest Unoccupied Molecular Orbital) of the donor should be higher than the LUMO of the acceptor, and the HOMO of the acceptor should be lower than the HOMO of the donor. This energy level alignment provides the driving force for exciton dissociation.
The PCE of OPVs based on bithiophene derivatives can be optimized by:
Modifying the chemical structure: Fine-tuning the molecular structure of the donor or acceptor can alter their energy levels and absorption spectra, leading to improved device performance.
Introducing interlayers: Inserting thin layers of materials between the active layer and the electrodes can improve charge extraction and reduce recombination losses. For example, a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is commonly used as a hole transport layer between the transparent anode (ITO) and the active layer.
Device architecture: Inverted device structures, where the charge collection polarity is reversed, can sometimes offer improved stability and performance.
While specific PCE data for solar cells employing this compound is limited, the general performance of bithiophene-based OPVs provides a benchmark.
Table 2: Representative Performance of Bithiophene-Based Organic Solar Cells
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|---|
| Poly[2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] | PC₇₁BM | ~6.5 | 0.65 | 15.5 | 64 |
| Poly(3-hexylthiophene) | PC₆₁BM | ~4-5 | 0.6 | 10-12 | 60-65 |
Note: This table presents data for polymers containing bithiophene or related benzodithiophene (BDT) units to illustrate the potential performance of solar cells incorporating this compound as a component.
Further research is necessary to fully explore the potential of this compound as a donor or acceptor material in high-efficiency organic solar cells.
Organic Light-Emitting Diodes (OLEDs)
The 2,2'-bithiophene (B32781) unit is a fundamental building block in the design of conjugated polymers for organic electronic devices. When functionalized with long alkyl chains, such as in this compound, it serves as a monomer for copolymers with tailored optoelectronic properties. One of the most well-studied examples is its copolymer with 9,9-dioctylfluorene, which forms Poly(9,9-dioctylfluorene-co-bithiophene), commonly known as F8T2. This copolymer has demonstrated significant potential in OLED applications, particularly as an emissive layer. researchgate.netacs.org
Emitter Design and Color Purity
In the design of OLED emitters, the chemical structure of the material dictates its fundamental photophysical properties, including the emission color and spectral purity. The F8T2 copolymer, which incorporates the dioctyl-bithiophene unit, is recognized as a printable, photoactive polymer that provides a desirable combination of charge transport and light emission properties. researchgate.netntu.edu.tw
Research into the application of F8T2 in polymer-based OLEDs (PLEDs) has identified it as a high-efficiency green-light emitting material. acs.org The electroluminescence (EL) spectrum of F8T2 is characterized by a narrow emission profile, which is a crucial factor for achieving high color purity in display applications. For instance, flexible PLEDs fabricated using thin, slot-die-coated films of F8T2 (with a thickness of 21.4 nm) have been shown to produce a narrow EL spectrum with a width of 63.8 nm. acs.org These devices exhibit Commission Internationale de l'Éclairage (CIE) color coordinates of (0.32, 0.62), placing them firmly in the green region of the visible spectrum. acs.org
The table below summarizes the key emission characteristics of F8T2 in a flexible OLED device.
| Property | Value |
| Emissive Material | Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) |
| Film Thickness | 21.4 nm |
| Electroluminescence (EL) Spectrum Width | 63.8 nm |
| CIE Color Coordinates | (0.32, 0.62) |
| Emission Color | Green |
This data is based on research on the copolymer F8T2, which contains the 5,5'-bithiophene moiety.
Charge Injection and Recombination Processes
Efficient charge injection and recombination are paramount for the performance of an OLED. The material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the efficiency of charge injection from the anode and cathode, respectively. The bithiophene segments within the F8T2 copolymer are known to impart good hole-transporting properties to the material. researchgate.net This facilitates the movement of holes from the anode into the emissive layer, which is a critical step in the electroluminescence process.
The alternating copolymer structure, containing both fluorene (B118485) and bithiophene units, has proven to be one of the most promising designs for conjugated polymers. This is due to its favorable hole transporting characteristics and its thermotropic liquid crystallinity, which allows for better packing of the polymer chains through self-assembly. researchgate.net This ordered packing can enhance charge mobility within the film. For OLEDs to function efficiently, a balance between hole and electron injection is necessary. Further optimization of devices using F8T2 can involve the inclusion of additional charge transport or blocking layers to ensure that the recombination of electrons and holes occurs efficiently within the emissive layer, thereby maximizing light output. researchgate.net
Chemical and Biological Sensors
Oligothiophenes, as a class of compounds, are extensively investigated for their potential in chemical and biological sensing applications. Their electronic and optical properties can be modulated upon interaction with specific analytes, providing a detectable signal. The functionalization of the oligothiophene backbone allows for the tuning of selectivity and sensitivity towards target molecules.
Sensing Mechanisms and Selectivity
The primary sensing mechanism for oligothiophene-based fluorescent sensors is often a change in their fluorescence emission upon binding with an analyte. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"). For example, a dual-functional fluorescent "turn-on" sensor based on an oligothiophene-phenylamine Schiff base has been synthesized for the selective detection of Al³⁺ and Fe³⁺ ions. nih.gov The selectivity of such sensors is governed by the specific binding sites incorporated into the molecular design. In this case, the Schiff base provides a coordination site that has a high affinity for Al³⁺ and Fe³⁺ over other competing metal ions. nih.gov
This high selectivity is crucial for practical applications, as it allows for the detection of target ions in complex matrices, such as environmental and food samples, without interference from other substances. nih.gov The sensing mechanism was confirmed through various spectroscopic methods, which indicated that the coordination of the metal ion to the sensor molecule restricts intramolecular rotation and leads to an enhancement of the fluorescence quantum yield. nih.gov
Detection Limits and Response Characteristics
The performance of a chemical sensor is also defined by its detection limit and response time. For the aforementioned oligothiophene-based sensor for Al³⁺ and Fe³⁺, a rapid and strong fluorescence-enhanced response was observed. nih.gov The sensor demonstrated low detection limits, which is indicative of its high sensitivity.
The table below details the performance characteristics of this representative oligothiophene-based sensor.
| Property | Value |
| Target Analytes | Al³⁺ and Fe³⁺ |
| Sensing Principle | Fluorescence "turn-on" |
| Detection Limit for Al³⁺ | 0.177 µM |
| Detection Limit for Fe³⁺ | 0.172 µM |
| pH Response Range | 4.0 - 12.0 |
This data is for a sensor based on an oligothiophene-phenylamine Schiff base, used here as a representative example of the sensing capabilities of the oligothiophene class of compounds.
Furthermore, the sensor was effective over a wide pH range, which is a significant advantage for its application in diverse real-world samples. The ability to function on solid supports, such as TLC plates, also highlights the versatility of these materials for practical and low-cost sensing applications. nih.gov
Thermoelectric Devices and Other Emerging Applications
Thermoelectric devices, which can directly convert heat energy into electrical energy and vice versa, represent a promising technology for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (zT). While research into organic thermoelectric materials is an active field, with studies on various conjugated polymers and small molecules, there is currently a lack of specific research findings that directly link this compound to applications in thermoelectric devices.
Studies in this area have tended to focus on other, more complex molecular structures that incorporate thiophene (B33073) units, such as 2,7-Dioctyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (C8-BTBT) and various donor-acceptor conjugated polymers. espublisher.comrsc.org These materials are engineered to optimize the power factor (a combination of electrical conductivity and the Seebeck coefficient) and reduce thermal conductivity. At present, the potential of this compound as a primary material for thermoelectric applications has not been reported in the scientific literature.
Polymerization Studies and Copolymers Incorporating 5,5 Dioctyl 2,2 Bithiophene Units
Homopolymerization Pathways and Mechanisms
The homopolymerization of 5,5'-Dioctyl-2,2'-bithiophene can be achieved through several synthetic routes, primarily involving oxidative or cross-coupling reactions. One common method is oxidative polymerization using iron(III) chloride (FeCl₃). This approach is relatively simple and cost-effective, proceeding via the chemical oxidation of the monomer to form radical cations that subsequently couple. However, this method often provides limited control over the polymer's regioregularity, molecular weight, and can lead to defects in the polymer chain.
More controlled polymerization techniques are preferred for producing well-defined polymer structures. These include various cross-coupling reactions such as Stille, Suzuki, and direct arylation polycondensation. For these methods, the this compound monomer is typically functionalized with reactive groups like halogens (e.g., bromine) or organometallic moieties (e.g., trimethylstannyl).
For instance, in a Stille polycondensation, a distannylated dioctylbithiophene monomer can be reacted with a dibrominated aromatic comonomer in the presence of a palladium catalyst. While this is a copolymerization, the underlying principles apply to homopolymerization where a dihalo-dioctylbithiophene is coupled with a distannyl-dioctylbithiophene. The general mechanism for Stille polymerization involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Similarly, Suzuki polycondensation involves the coupling of a boronic acid or ester derivative of dioctylbithiophene with a halogenated counterpart, also catalyzed by a palladium complex. Direct arylation polycondensation has emerged as a more atom-economical alternative, as it allows for the direct coupling of a C-H bond with a C-halogen bond, thus reducing the number of pre-functionalization steps. The choice of polymerization pathway significantly influences the resulting polymer's properties, including its molecular weight, polydispersity, and ultimately its performance in electronic devices.
Co-polymerization with Diverse Monomers
The true potential of this compound is often realized in its copolymer forms, where it is combined with other monomers to fine-tune the properties of the resulting polymer. This approach allows for the creation of materials with specific energy levels, absorption spectra, and charge transport characteristics.
A prevalent strategy in the design of high-performance organic semiconductors is the creation of donor-acceptor (D-A) copolymers. In this architecture, an electron-rich (donor) unit is alternated with an electron-deficient (acceptor) unit along the polymer backbone. This compound, with its electron-rich thiophene (B33073) rings, serves as an excellent donor monomer.
The design principles for these D-A copolymers revolve around several key factors:
Energy Level Tuning: The choice of the acceptor unit is crucial for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the copolymer. A strong acceptor will generally lower both the HOMO and LUMO levels. This allows for the engineering of the polymer's bandgap and ensures proper energy level alignment with other materials in a device, such as electrodes or other active layer components. For example, copolymerizing dioctylbithiophene with strong acceptors like benzothiadiazole (BT) or diketopyrrolopyrrole (DPP) derivatives leads to low bandgap polymers that can absorb a broader range of the solar spectrum, which is advantageous for organic solar cells.
Intramolecular Charge Transfer (ICT): The electronic interaction between the donor and acceptor units leads to an intramolecular charge transfer absorption band in the visible or near-infrared region. The strength of this ICT can be modulated by the electron-donating and -accepting strengths of the respective monomers and the nature of the π-bridge connecting them.
An example of a D-A copolymer is poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (N2200), where the dioctylbithiophene acts as the donor and the naphthalene (B1677914) diimide (NDI) unit serves as the acceptor. nih.govrug.nl Another example involves the copolymerization of 3,3′-didodecyl-2,2′-bithiophene with 4,6-bis(3′-dodecylthiophen-2′-yl)thieno[3,4-c] nih.govrug.nlmdpi.comthiadiazole through Stille coupling. rsc.org
The molecular weight (MW) and polydispersity index (PDI) of conjugated polymers are critical parameters that significantly impact their physical and electronic properties. Higher molecular weights are often associated with improved film-forming properties, enhanced mechanical robustness, and better charge transport due to increased connectivity between crystalline domains. A low PDI (closer to 1) indicates a more uniform distribution of polymer chain lengths, which can lead to more ordered packing in the solid state and more predictable properties.
Several strategies can be employed during polymerization to control MW and PDI. In Stille polycondensation, for example, the following factors are crucial:
Catalyst Concentration: Lowering the catalyst loading can sometimes lead to higher molecular weights and narrower PDI by suppressing side reactions. nih.gov
Reaction Temperature and Time: A stepwise heating protocol, where the reaction is initiated at a higher temperature and then continued at a lower temperature, can help to preferentially polymerize lower molecular weight species, thus narrowing the PDI. nih.gov
Monomer Purity and Stoichiometry: High purity of monomers and a precise 1:1 stoichiometric ratio of the comonomers are essential for achieving high molecular weights.
Solvent System: The choice of solvent can affect the solubility of the growing polymer chains and the catalyst activity, thereby influencing the final molecular weight. nih.gov
The table below presents data on the molecular weight and PDI of some copolymers synthesized via Stille coupling.
| Copolymer | Number-Average Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI) | Polymerization Method |
| PTBT-P | 15.6 | 1.9 | Stille Coupling |
| PTTBT-P | 16.1 | 1.9 | Stille Coupling |
This table is generated based on available data and is intended for illustrative purposes. acs.org
Impact of Polymer Architecture on Optoelectronic and Transport Properties
A more linear and planar backbone, for instance, promotes extended π-conjugation, which typically leads to a red-shifted absorption spectrum (i.e., a lower optical bandgap). Planarity also facilitates closer intermolecular packing, enhancing the π-π stacking that is crucial for efficient charge hopping between polymer chains. The introduction of conformational locking through non-covalent interactions (e.g., S-O or F-H interactions) is a design strategy to enforce a more planar structure.
The octyl side chains on the bithiophene unit are primarily included to ensure solubility in common organic solvents, which is essential for solution-based processing. However, the placement and nature of these side chains can also influence the polymer's morphology. For example, replacing linear alkyl chains with branched ones can sometimes disrupt close packing, which may be detrimental to charge transport. Conversely, tailoring side chains can be a tool to modify the polymer's interaction with dopants, as demonstrated in a study where replacing traditional alkyl side chains with polar triethylene glycol-type side chains in a D-A copolymer significantly enhanced n-type doping efficiency and electrical conductivity. nih.govrug.nl
The charge carrier mobility, a key performance metric for organic transistors, is highly sensitive to the polymer architecture. A well-ordered, crystalline morphology with significant π-stacking generally leads to higher mobility. The degree of polymerization also plays a crucial role; an increase in molecular weight can lead to a significant increase in charge carrier mobility, as longer chains can bridge disordered regions between crystalline domains, providing more continuous pathways for charge transport.
Processing-Structure-Performance Relationships in Polymeric Systems
The performance of electronic devices based on this compound-containing polymers is not solely determined by the intrinsic properties of the polymer but is also heavily influenced by the processing conditions used to fabricate the active layer. The interplay between processing, the resulting solid-state structure (morphology), and the final device performance is a central theme in the field of organic electronics.
The choice of solvent for depositing the polymer film can have a significant impact on the resulting morphology. Solvents with different boiling points and solubility parameters can lead to variations in the degree of polymer aggregation in solution and the rate of film drying, which in turn affects the crystallinity and molecular orientation in the final film. For instance, processing from a solvent that promotes pre-aggregation in solution can lead to a more ordered film morphology.
Post-deposition treatments, such as thermal annealing or solvent vapor annealing, are commonly employed to further optimize the film morphology. Thermal annealing, which involves heating the film above its glass transition temperature, can enhance polymer chain mobility, allowing for the formation of larger and more ordered crystalline domains. rethinkpolymers.com This often leads to improved charge carrier mobility. Similarly, exposing the film to a solvent vapor can induce swelling and re-organization of the polymer chains into a more thermodynamically favorable, ordered state.
The orientation of the polymer backbone with respect to the substrate is another critical factor. For organic field-effect transistors (OFETs), an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred as it facilitates in-plane charge transport between the source and drain electrodes. In contrast, a "face-on" orientation is often more desirable for organic solar cells, as it promotes charge transport perpendicular to the substrate, towards the respective electrodes. The processing conditions can be tuned to favor one orientation over the other.
Ultimately, a deep understanding of these processing-structure-performance relationships is essential for rationally designing and fabricating high-performance organic electronic devices based on polymers incorporating this compound units.
Structure Performance Relationships and Molecular Engineering Strategies
Influence of Octyl Side Chains on Molecular Packing and Intermolecular Interactions
The octyl side chains attached to the 5 and 5' positions of the bithiophene core play a pivotal role in determining the solid-state morphology, which in turn dictates the material's electronic properties. The length and conformation of these alkyl chains significantly influence molecular packing and intermolecular interactions.
The length of the alkyl chains has a pronounced effect on the molecular planarity and the packing motifs. rsc.orgresearchgate.net Longer alkyl chains can act as physical spacers, influencing the interdigitation of side chains between adjacent molecules. nih.govacs.org This can disturb crowded interdigitation, leading to wider lamellar spacing. nih.govacs.org Conversely, shorter alkyl chains can promote a more crowded, interdigitated packing structure. nih.gov The conformation of the octyl side chains also impacts the packing of the thiophene (B33073) units. researchgate.net
In thin films, the orientation of the polymer chains, whether "edge-on" or "face-on" relative to the substrate, is influenced by the alkyl side-chain length. rsc.org This orientation is critical for charge transport in devices like organic field-effect transistors (OFETs), as it determines the direction of π-π stacking, the primary pathway for charge hopping between molecules. Studies on poly(3-alkylthiophene)s have shown that increased interchain spacing due to longer alkyl chains can affect the coplanarity of the main chain. nih.gov Thermal treatment can induce backbone planarization and a more ordered packing morphology, particularly in polymers with longer alkyl chains that prevent crowded interdigitation. nih.govacs.org
The interplay between the alkyl chains and the conjugated backbone affects not only the structural organization but also the charge carrier mobility. While longer side chains can enhance solubility and processability, they can also lead to decreased mobility if they disrupt the π-π stacking. researchgate.net Therefore, optimizing the alkyl chain length is a key consideration in the molecular design of high-performance bithiophene-based semiconductors.
Impact of Bithiophene Core Substitution and Functionalization
Modification of the central 2,2'-bithiophene (B32781) core is a powerful strategy to modulate the electronic properties of the resulting materials. Introducing different substituents or functional groups can alter the planarity of the aromatic core, tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), and influence the charge carrier polarity.
For instance, the substitution of the bithiophene core with π-conjugated arms can lead to a twisted conformation between the two thiophene rings due to steric hindrance, creating a "swivel-cruciform" structure. researchgate.net The introduction of electron-withdrawing or electron-donating groups can significantly impact the material's charge-transporting capabilities. For example, incorporating electron-deficient units like bithiophene imide (BTI) can lead to n-type (electron-transporting) or ambipolar behavior. nih.govacs.orgsemanticscholar.org Further functionalization of the BTI unit with cyano groups can deepen the LUMO energy level, which is beneficial for stable n-type transistors and thermoelectric applications. acs.org
Fluorination of the bithiophene core or adjacent phenyl rings is another effective strategy. Lateral fluorination in 5-n-alkyl-5′-(4-n-decyloxyphenyl)-2,2′-bithienyls has been shown to eliminate high-order smectic phases and reduce thermal stability, revealing nematic and other smectic phases. tandfonline.com The position and number of fluorine substituents are critical in determining the mesophase thermal stability. tandfonline.com
Replacing the thiophene rings with other heterocycles, such as thiazole, can also modify the electronic properties. Bithiazole is more electron-deficient than bithiophene, and its incorporation can promote electron transport. bradleydrose.comresearchgate.net The use of alkoxy-functionalized bithiophenes or bithiazoles with specific head-to-head linkages can lead to highly coplanar backbones due to S···O conformational locks, favoring efficient charge transport. acs.org
The table below summarizes the impact of various core substitutions on the electronic properties of bithiophene-based materials.
| Substitution/Functionalization | Impact on Properties | Resulting Material Type | Reference(s) |
| π-conjugated arms at 3,3'-positions | Twisted core, swivel-cruciform structure | Modified optical properties | researchgate.net |
| Bithiophene imide (BTI) unit | Lower LUMO, increased crystallinity | n-type or ambipolar semiconductor | nih.govacs.org |
| Cyano-functionalized BTI | Deepened LUMO energy levels | Stable n-type material for transistors and thermoelectrics | acs.org |
| Lateral fluorination | Altered liquid crystalline phases | Nematic and smectic liquid crystals | tandfonline.com |
| Bithiazole substitution | More electron-deficient core | Electron-transporting material | bradleydrose.comresearchgate.net |
| Alkoxy functionalization (HH-linked) | Highly coplanar backbone | Efficient charge transport | acs.org |
Rational Design Principles for Enhanced Device Performance
The rational design of 5,5'-dioctyl-2,2'-bithiophene derivatives for specific electronic applications involves a multi-faceted approach, considering the interplay between molecular structure, solid-state packing, and electronic properties. The goal is to engineer molecules with optimized characteristics for devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs).
For organic solar cells , a key design principle is the creation of donor-acceptor (D-A) systems to facilitate efficient charge separation. This can be achieved by copolymerizing electron-rich bithiophene units with electron-deficient moieties. rsc.orgrsc.org The energy levels of the HOMO and LUMO must be appropriately aligned with those of the acceptor material (often a fullerene derivative or a non-fullerene acceptor) to ensure efficient exciton (B1674681) dissociation and charge transfer. Modifying a 2,2'-bithiophene core by substituting end groups on diphenylamine moieties with an acceptor bridged by thiophene has been shown through theoretical studies to lower the band gap and enhance the power conversion efficiency (PCE) in perovskite solar cells. nih.govresearchgate.net The design of bithieno thiophene-based small molecules as donor materials for OSCs has also been explored computationally, demonstrating that end-capped acceptor engineering can tune optoelectronic properties. nih.gov
For organic field-effect transistors , the primary goal is to maximize charge carrier mobility. This is achieved by designing molecules that self-assemble into highly ordered structures with significant π-π overlap. The planarity of the conjugated backbone is crucial for intramolecular charge transport, while close intermolecular packing facilitates efficient intermolecular charge hopping. rsc.org As discussed, the length and nature of the alkyl side chains are critical for controlling this packing. rsc.org The introduction of functional groups that promote intermolecular interactions, such as fluorine atoms leading to S···F and H···F non-covalent interactions, can enforce a more planar backbone and improve interchain interactions, thereby boosting mobility. osti.gov The fusion of bithiophene imide units into a ladder-type structure is another strategy to create highly planar backbones with enhanced charge transport properties. rsc.org
The following table presents data on the performance of various rationally designed bithiophene-based materials in electronic devices.
| Molecule/Polymer | Device Type | Key Design Feature | Performance Metric | Reference(s) |
| f-BTI2-FT | OFET | Fused bithiophene imide dimer | Electron mobility: 1.13 cm²/Vs | nih.gov |
| f-BTI2-FT | All-Polymer Solar Cell | Fused bithiophene imide dimer | PCE: 6.85% | nih.gov |
| DFBT-MTP | Perovskite Solar Cell | Bithiophene-based Hole Transport Material | PCE: 20.15% | researchgate.net |
| PDBTz | OFET | Dithienyldiketopyrrolopyrrole-bithiazole copolymer | Electron mobility: 0.3 cm²/Vs | bradleydrose.comresearchgate.net |
| PDDBTA | OFET | Poly(4,4′-didodecyl-2,2′-bithiophene-azine) | Hole mobility: up to 4.1 × 10⁻² cm²/Vs | rsc.org |
| IDT-FBT | OFET | Fluorinated indacenodithiophene-benzothiadiazole copolymer | Hole mobility: 5.19 cm²/Vs | osti.gov |
Self-Assembly and Supramolecular Organization in Thin Films
The performance of devices based on this compound and its derivatives is highly dependent on the molecular arrangement in the solid state. Self-assembly and supramolecular organization in thin films are therefore critical areas of study. These processes are governed by a delicate balance of intermolecular forces, including π-π stacking, van der Waals interactions, and in some cases, weaker interactions like hydrogen bonding. nih.gov
Bithiophene derivatives can self-assemble into a variety of ordered structures. For example, X-shaped 5,5′-bis(phenylethynyl)-2,2′-bithiophene-based bolaamphiphiles bearing long lateral alkyl chains can form liquid crystalline phases with honeycomb structures. rsc.orgresearchgate.net The elongation of the lateral alkyl chains can induce the formation of different honeycomb cell geometries, such as triangular and square. rsc.org
In thin films, the growth conditions and the nature of the substrate can significantly influence the resulting morphology and crystal structure. For instance, the polymorphism of dioctyl-terthiophene in thin films is affected by the presence of a silicon-oxide surface during crystallization. researchgate.net The initial monolayer can form two-dimensional crystals on the surface, which then template the growth of subsequent layers. researchgate.net The molecular packing within these thin films can differ from the bulk single crystal structure. researchgate.net
The self-organization of bithiophene-based materials can also be directed by specific intermolecular interactions. Weak hydrogen bonds have been shown to direct the self-assembly of terthiophenes with 4,4'-bipyridine into unexpected 2D layered organizations. nih.gov Such control over the supramolecular architecture is essential for creating well-defined charge transport pathways and improving device performance. The study of thin film morphology using techniques like atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXRD) is crucial for correlating the molecular-scale packing structure with the macroscopic electronic properties of the material. nih.gov
Degradation Mechanisms and Stability Research in Device Environments
Photo-Oxidative Degradation Pathways
While specific experimental studies on the photo-oxidative degradation pathways of 5,5'-Dioctyl-2,2'-bithiophene are not extensively detailed in the available literature, insights can be drawn from research on analogous thiophene-based materials. The primary mechanism of degradation for such compounds in the presence of light and oxygen involves the thiophene (B33073) ring.
Research on anthradithiophene derivatives suggests that the inclusion of substituents adjacent to the sulfur atoms can enhance oxidative stability. rsc.org For oligothiophenes, photo-oxidation can lead to the formation of various oxygenated products. The thiophene sulfur atom is susceptible to oxidation, potentially forming sulfoxides or sulfones, which would disrupt the π-conjugation of the bithiophene core and adversely affect its electronic properties. Furthermore, the octyl side chains, while providing solubility, could also be sites for radical attack, leading to chain scission and the formation of carbonyl-containing species. The photo-oxidation of lipofuscin, for instance, is known to release reactive oxygen species and polar oxidation products. researchgate.net
In the context of organic solar cells, the lifetime is often limited by photoinduced oxidation due to the combined effects of light, moisture, and oxygen. researchgate.net The degradation of conjugated materials in these devices is often initiated by radical reactions. researchgate.net
Thermal Stability Investigations
For instance, a study on three isomeric dioctyl derivatives of 2,7-dithienyl worktribe.combenzothieno[3,2-b] worktribe.combenzothiophene, which also contains dioctyl and bithiophene moieties, provides an indication of the thermal robustness of such systems. Thermogravimetric analysis (TGA) of these compounds revealed the following temperatures for 5% weight loss, a common metric for the onset of thermal decomposition:
| Compound | Td5 (in Argon) (°C) | Td5 (in Air) (°C) |
| 2,7-bis(3-octylthiophen-2-yl)BTBT | 378 | 350 |
| 2,7-bis(4-octylthiophen-2-yl)BTBT | 429 | 276 |
| 2,7-bis(5-octylthiophen-2-yl)BTBT | 427 | 257 |
These findings highlight that while such compounds exhibit high stability in an inert atmosphere, their thermal-oxidative stability in air is significantly lower. This suggests that devices incorporating this compound would be susceptible to thermally accelerated degradation in the presence of oxygen. Differential Scanning Calorimetry (DSC) is another technique used to investigate the thermal properties, revealing information about phase transitions and melting points. nih.gov
Operational Stability and Longevity of Devices
The operational stability and longevity of devices incorporating this compound are critical for their practical application. However, a significant challenge in the field of organic electronics is the inherent instability of many organic materials when subjected to ambient conditions and continuous operation. worktribe.com
For organic field-effect transistors (OFETs), a primary application for bithiophene derivatives, degradation can manifest as a decrease in charge carrier mobility and a shift in the threshold voltage over time. This degradation is often attributed to the trapping of charge carriers at the semiconductor-dielectric interface, which can be exacerbated by the presence of oxygen and moisture. worktribe.com The chemical stability of conjugated oligothiophenes is a key factor in ensuring long-term reliability under various operating conditions. nih.gov
While specific long-term operational data for devices based solely on this compound are scarce in the literature, the general understanding is that unencapsulated organic electronic devices often suffer from limited lifetimes when exposed to air.
Strategies for Enhancing Material and Device Stability
To address the inherent instability of organic electronic materials like this compound, various strategies have been developed to protect the active layer and prolong the operational lifetime of devices.
Encapsulation: A primary and effective method to prevent degradation from environmental factors is encapsulation. This involves creating a barrier to shield the device from oxygen and moisture. worktribe.com Common encapsulation techniques include the deposition of thin films of inorganic materials like silicon dioxide (SiO₂) or aluminum oxide (Al₂O₃), or the use of organic polymers such as epoxies. worktribe.com Hybrid approaches that combine the excellent barrier properties of inorganic layers with the flexibility of organic materials are also being explored. worktribe.com For instance, a solution-processed encapsulation method has been shown to improve the air stability of polymer OFETs. researchgate.net The choice of encapsulation method and material is critical and can significantly impact the device's longevity. researchgate.net
Additive Engineering: Another promising approach is the use of additives within the active layer to mitigate degradation processes. Antioxidant additives, such as dibutylhydroxytoluene (BHT), can act as radical scavengers, inhibiting the degradation of the conjugated materials. researchgate.net The incorporation of such additives has been shown to significantly improve the long-term stability of organic solar cells exposed to photo-oxidative stress. researchgate.netrsc.org Furthermore, certain additives can also play a role in optimizing the morphology of the active layer, which can indirectly contribute to enhanced stability. For example, UV absorbent additives have been demonstrated to simultaneously improve the efficiency and photo-stability of organic solar cells. rsc.org
By implementing these strategies, the robustness of devices based on this compound can be significantly enhanced, paving the way for their successful integration into commercial applications.
Future Research Directions and Emerging Paradigms
Exploration of Novel Device Architectures and Multilayer Systems
One promising avenue is the integration of 5,5'-Dioctyl-2,2'-bithiophene into organic thin-film transistor (OTFT) architectures that move beyond the conventional bottom-gate, bottom-contact configuration. Research into top-gate and dual-gate OTFTs could unlock enhanced performance by improving the semiconductor-dielectric interface and offering better control over the threshold voltage. In such architectures, the precise layering of the gate dielectric, the organic semiconductor, and the source-drain electrodes is critical for optimal device operation.
Furthermore, the development of multilayer sensors represents a significant opportunity. By strategically layering this compound with other functional materials, such as charge-transporting layers or sensing layers, it is possible to create highly sensitive and selective chemical and biological sensors. The response of such sensors is heavily dependent on the surface area of the active layer that interacts with the analyte, a factor that can be enhanced through nanostructuring and functionalization of the bithiophene unit.
The table below outlines potential performance metrics for OTFTs based on bithiophene derivatives, illustrating the impact of device architecture and material composition.
| Device Architecture | Bithiophene Derivative | Mobility (cm²/Vs) | On/Off Ratio | Reference Compound |
| Top-Gate | Poly(4,4′-didodecyl-2,2′-bithiophene-azine) | 4.1 x 10⁻² | > 10³ | Yes rsc.org |
| Bottom-Gate | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | > 1 | > 10⁶ | No rsc.org |
Note: The data presented is for related bithiophene compounds, as specific data for this compound in these advanced architectures is not yet widely available.
Integration into Flexible, Wearable, and Transparent Electronic Platforms
The demand for flexible, wearable, and transparent electronics is a major driver in materials research. The inherent flexibility of organic molecules like this compound makes it a prime candidate for these applications. Future research will likely concentrate on optimizing its performance and stability when integrated into non-rigid substrates.
Flexible OFETs are a key area of exploration. The ability to fabricate high-performance transistors on flexible substrates such as plastics or even paper is essential for applications like rollable displays and smart textiles. Research efforts will need to address the challenges of maintaining electronic performance under mechanical stress, such as bending and stretching. The choice of flexible substrate and the deposition technique for the bithiophene layer will be crucial in this regard.
For wearable electronics , biocompatibility and stability in ambient conditions are paramount. The long octyl chains in this compound enhance its solubility and processability, which is advantageous for deposition on unconventional substrates. However, ensuring long-term stability against moisture and oxygen will be a key research focus. Encapsulation techniques and the development of intrinsically stable bithiophene derivatives will be important strategies.
In the realm of transparent electronics , the optical properties of this compound and its derivatives will be a central consideration. While many organic semiconductors exhibit some level of transparency, achieving high transparency in the visible spectrum without compromising electronic performance is a significant challenge. Future work may involve chemical modifications to the bithiophene core to tune its optical bandgap or the use of ultra-thin films to minimize light absorption.
Advanced Processing Techniques for Scalable Manufacturing
The transition from laboratory-scale research to industrial production hinges on the development of scalable and cost-effective manufacturing techniques. For this compound, its solubility in common organic solvents opens the door to a range of solution-based processing methods.
Solution processing techniques such as spin-coating, blade-coating, and inkjet printing are well-suited for this compound. These methods offer advantages over traditional vacuum deposition, including lower cost, higher throughput, and compatibility with large-area substrates. Future research will focus on optimizing ink formulations and deposition parameters to achieve uniform, crystalline thin films with high charge carrier mobility. The use of solvent additives, for instance, has been shown to influence the molecular orientation and charge transfer dynamics in films of related fluorene-bithiophene copolymers diva-portal.org.
Printing technologies , in particular, hold immense promise for the mass production of organic electronic devices. The ability to print electronic circuits directly onto flexible substrates could revolutionize the manufacturing of disposable sensors, smart packaging, and other low-cost electronic applications. Research in this area will involve the development of stable and reliable bithiophene-based inks and the optimization of printing processes to achieve high-resolution patterning and consistent device performance.
The table below summarizes various solution-based deposition techniques and their potential for scalable manufacturing of electronics based on bithiophene derivatives.
| Deposition Technique | Key Advantages | Challenges | Relevance to Scalable Manufacturing |
| Spin-Coating | Uniform film formation, good for lab-scale | Material wastage, not suitable for large areas | Low |
| Blade-Coating | Large-area deposition, high material utilization | Film uniformity can be challenging | Medium to High |
| Inkjet Printing | Digital patterning, precise material deposition | Clogging of nozzles, ink formulation optimization | High |
| Gravure/Flexographic Printing | High-speed, roll-to-roll compatibility | High initial setup cost, resolution limitations | Very High |
Hybrid Systems with Inorganic Nanomaterials
The integration of organic and inorganic materials at the nanoscale can lead to hybrid systems with synergistic properties that surpass those of their individual components. For this compound, forming composites with inorganic nanomaterials offers exciting possibilities for enhancing the performance of electronic and optoelectronic devices.
A key area of interest is in hybrid solar cells , where the bithiophene derivative can act as the electron donor and inorganic nanoparticles, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), can serve as the electron acceptor. The large interfacial area in such bulk heterojunction structures facilitates efficient exciton (B1674681) dissociation, a critical step in the photovoltaic process. Future research will aim to optimize the morphology of the blend and the energy level alignment between the organic and inorganic components to maximize power conversion efficiency.
Another promising application is in hybrid photodetectors . By combining this compound with photosensitive inorganic nanomaterials like quantum dots or plasmonic nanoparticles, it is possible to create photodetectors with high sensitivity and spectral tunability. The organic component can provide a flexible and processable matrix, while the inorganic nanoparticles can enhance light absorption and charge generation.
The efficiency of charge transfer at the organic-inorganic interface is a critical factor in the performance of these hybrid devices. Understanding and controlling this interface through surface modification of the nanoparticles or chemical design of the bithiophene molecule will be a major focus of future research.
Sustainable Synthesis Approaches and Circular Economy Principles in Organic Electronics
As the field of organic electronics matures, there is a growing emphasis on sustainability and the principles of a circular economy. This includes the development of greener synthetic routes for organic semiconductors and the design of devices that are recyclable or biodegradable.
For this compound, future research in sustainable synthesis will likely explore alternatives to traditional cross-coupling reactions that often rely on toxic solvents, metal catalysts, and high temperatures. Biocatalytic methods, using enzymes to catalyze the formation of thiophene (B33073) rings, represent a promising green alternative. Additionally, metal-free synthesis approaches are being developed to minimize metal toxicity and advance the goals of green chemistry nih.gov. The well-known Paal-Knorr synthesis and the Gewald reaction are examples of established methods for thiophene synthesis that can be adapted for greener conditions nih.govderpharmachemica.com.
The principles of a circular economy also extend to the end-of-life of electronic devices. Designing devices based on this compound that can be easily disassembled and recycled would reduce electronic waste. Furthermore, the development of biodegradable substrates and encapsulation materials could lead to fully transient electronics that break down in the environment after their intended lifespan.
Q & A
Q. Methodological workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkyl chain integration and bithiophene backbone symmetry. For example, octyl protons appear as a triplet at δ 0.88–1.45 ppm, while thiophene protons resonate at δ 6.8–7.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₂₀H₂₈S₂: expected m/z = 332.17) .
- X-Ray Diffraction (XRD) : Single-crystal analysis to confirm molecular packing (e.g., monoclinic P21/c symmetry in alkylated bithiophenes) .
Basic: What are the key photophysical properties of this compound?
- Absorption/Emission : Alkyl chains enhance solubility but minimally affect the π-conjugated backbone’s optical properties. UV-vis absorption typically peaks at 350–400 nm (π→π* transition), with fluorescence emission at 450–500 nm .
- Electrochemical Behavior : Cyclic voltammetry (CV) reveals oxidation potentials (HOMO ≈ -5.2 eV) and reduction potentials (LUMO ≈ -2.8 eV), critical for organic semiconductor applications .
- Thermal Stability : Differential scanning calorimetry (DSC) shows melting points (e.g., 144–146°C for dibromo analogs ), while thermogravimetric analysis (TGA) confirms decomposition above 250°C .
Advanced: How can side-chain engineering (e.g., octyl groups) influence the optoelectronic properties of 2,2'-bithiophene derivatives?
Q. Structure–Property Relationships :
- Solubility & Crystallinity : Long alkyl chains (e.g., octyl) improve solubility in nonpolar solvents, enabling solution-processed thin films. However, excessive chain length may disrupt π-π stacking, reducing charge mobility .
- Self-Assembly : Alkyl substituents guide molecular packing into lamellar structures, as seen in XRD data for 3,3'-dioctyl derivatives (d-spacing ≈ 20–25 Å) .
- Charge Transport : Time-resolved microwave conductivity (TRMC) measurements show hole mobilities of 10⁻³–10⁻² cm²/V·s in optimized films .
Methodological Note : Compare alkylated derivatives (e.g., dioctyl vs. dihexyl) via grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate morphology with device performance .
Advanced: What strategies resolve contradictions between DFT predictions and experimental data for this compound?
Case Study : If experimental HOMO levels differ from DFT calculations (e.g., B3LYP/6-31G*), consider:
- Solvent Effects : Polarizable continuum models (PCM) to account for solvation .
- Conformational Flexibility : Molecular dynamics (MD) simulations to assess rotational barriers in alkyl chains .
- Crystal Packing : Periodic DFT calculations (e.g., VASP) to model solid-state interactions .
Validation : Use ultraviolet photoelectron spectroscopy (UPS) for direct HOMO measurement and correlate with computational data .
Advanced: What challenges arise in integrating this compound into organic photovoltaic devices?
Q. Key Issues & Solutions :
- Phase Separation : Blending with acceptors (e.g., PCBM) may lead to coarse domains. Optimize via solvent annealing or additive processing (e.g., 1,8-diiodooctane) .
- Charge Recombination : Transient absorption spectroscopy (TAS) identifies triplet-state losses. Mitigate using triplet-quenching interlayers .
- Stability : Encapsulate devices to prevent oxidative degradation of thiophene units .
Performance Metrics : Power conversion efficiencies (PCE) for bithiophene-based polymers range from 2–5%, limited by narrow absorption bands. Enhance via copolymerization with electron-deficient units (e.g., phthalimide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
